molecular formula C9H12N4O2S B6039750 MFCD05719136

MFCD05719136

Cat. No.: B6039750
M. Wt: 240.28 g/mol
InChI Key: ICIXBGRTYARBJY-UHFFFAOYSA-N
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Description

Based on its classification and analogs, it is hypothesized to belong to a class of fluorinated aromatic ketones or sulfonamide derivatives, commonly utilized in pharmaceutical and agrochemical research for their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-2-3-11-8(15)5-16-9-12-6(10)4-7(14)13-9/h2,4H,1,3,5H2,(H,11,15)(H3,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIXBGRTYARBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=NC(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05719136, we compare it with two structurally and functionally analogous compounds: CAS 1533-03-5 (trifluoromethyl ketone) and CAS 1761-61-1 (brominated aromatic acid).

Table 1: Physicochemical Properties

Property This compound (Inferred) CAS 1533-03-5 CAS 1761-61-1
Molecular Formula CₓHᵧF₃OₙSₘ (hypothetical) C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~200–250 g/mol 202.17 g/mol 201.02 g/mol
Key Substituents Trifluoromethyl/Sulfonyl Trifluoromethyl, ketone Bromine, carboxylic acid
Solubility Moderate (organic) 0.687 mg/mL (methanol) 0.687 mg/mL (aqueous)
Bioavailability High (LogP ~2.5) ESOL: -2.47; SILICOS: -2.63 ESOL: -2.47; SILICOS: -2.63
Synthetic Accessibility Moderate High (2-step synthesis) Moderate (green chemistry)

Table 2: Functional and Reactivity Comparison

Parameter This compound CAS 1533-03-5 CAS 1761-61-1
Electrophilicity High (due to -CF₃/SO₂) High (ketone activation) Moderate (carboxylic acid)
Metabolic Stability Enhanced (fluorine) High (resistant to oxidation) Low (prone to dehalogenation)
Applications Drug intermediates Agrochemical precursors Polymer crosslinking agents
Reactivity with Nucleophiles Fast (SNAr) Moderate (ketone reduction) Slow (acid-base reactions)

Key Research Findings:

However, its smaller molecular size reduces steric hindrance, making it more reactive in nucleophilic substitutions compared to bulkier sulfonamide derivatives . CAS 1761-61-1 lacks fluorination but incorporates bromine, which increases molecular weight and alters solubility. Its carboxylic acid group limits membrane permeability, contrasting with this compound’s superior BBB penetration (predicted) .

Synthetic Challenges :

  • Fluorinated compounds like this compound require specialized catalysts (e.g., A-FGO in green chemistry) to minimize byproducts, whereas brominated analogs face stricter environmental regulations due to halogen persistence .

Thermodynamic Stability :

  • Trifluoromethyl groups in this compound and CAS 1533-03-5 confer higher thermal stability (decomposition >250°C) compared to brominated compounds (~180°C) .

Limitations and Contradictions in Evidence

  • and highlight conflicting solubility profiles for fluorinated vs. brominated compounds, suggesting formulation adjustments (e.g., co-solvents) are critical for this compound’s application .

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